
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a compound with a molecular formula of C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is notable for its structural features, which include a cyclopropyl group and a hydroxymethyl group attached to a pyrrolidine ring.
Méthodes De Préparation
The synthesis of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate with cyclopropyl bromide under basic conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules . In biology, it may be used as a biochemical reagent for studying enzyme mechanisms or as a substrate in enzymatic reactions . In medicine, it could be explored for its potential therapeutic properties, although specific applications in this field would require further research. In industry, it may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also influence the compound’s binding affinity and specificity for certain targets. detailed studies on the exact molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as tert-butyl 3-hydroxy-3-(hydroxymethyl)pyrrolidine-1-carboxylate and tert-butyl 3-hydroxypropionate . These compounds share structural similarities, such as the presence of a tert-butyl ester group and a hydroxymethyl group. the cyclopropyl group in this compound adds a unique feature that may influence its chemical reactivity and biological activity. The comparison highlights the importance of structural modifications in determining the properties and applications of these compounds.
Propriétés
Formule moléculaire |
C13H23NO3 |
|---|---|
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl 3-cyclopropyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(8-14,9-15)10-4-5-10/h10,15H,4-9H2,1-3H3 |
Clé InChI |
NQRFGMAVEFIJMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(CO)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


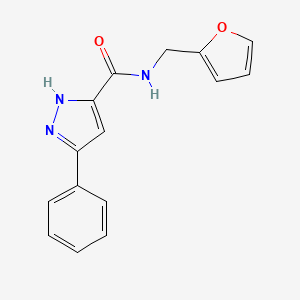
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
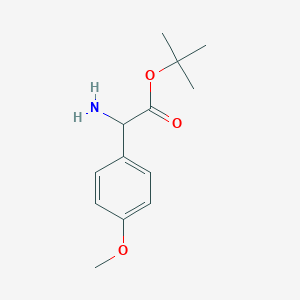
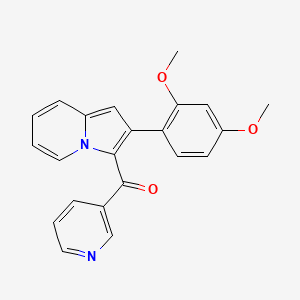
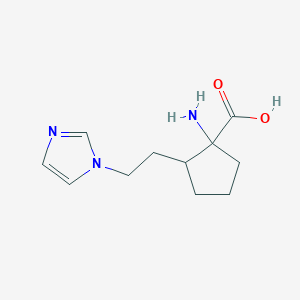

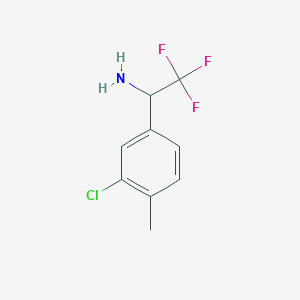
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
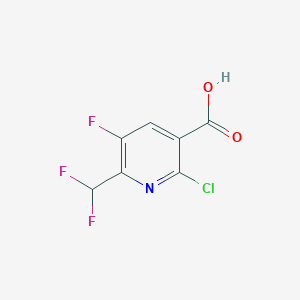

phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
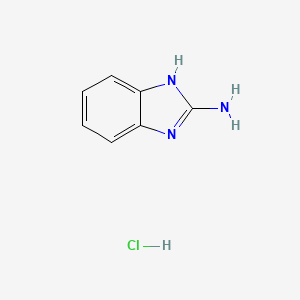
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)
